2,3-Dihydrobenzofuran-4-carbaldehyde is a chemical compound with the molecular formula C9H8O2. It is an intermediate formed during catalytic hydrodeoxygenation of benzofuran.
Synthesis Analysis
The synthesis of 2,3-dihydrobenzofurans has been a topic of interest due to their presence in various biologically active natural and pharmaceutical products. Different methods have been established for the synthesis of 2,3-dihydrobenzofurans, involving both intra- and inter-molecular reactions. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds.
Molecular Structure Analysis
The molecular structure of 2,3-Dihydrobenzofuran-4-carbaldehyde can be represented by the InChI string: InChI=1S/C9H8O2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-3,6H,4-5H2. The compound has a molecular weight of 148.16 g/mol.
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-Dihydrobenzofuran-4-carbaldehyde include a molecular weight of 148.16 g/mol, a density of 1.2±0.1 g/cm3, a boiling point of 275.7±19.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C.
Synthesis Analysis
A patent describes the synthesis of 2,3-Dihydrobenzofuran-4-carbaldehyde []. This method involves a multi-step process starting from a compound with the formula (II), which undergoes intramolecular cyclization in the presence of alkali metal compounds and Cu(1) to produce a compound with the formula (III). This intermediate then reacts with magnesium and a compound with the formula R3CONR1R2(IV) to yield 2,3-dihydro-1-benzofuran-4-carbaldehyde.
Related Compounds
(+)-Remirol ((+)-1a)
Compound Description: (+)-Remirol is a naturally occurring chiral 2-isopropenyl-2,3-dihydrobenzofuran. It served as a starting point in the determination of the absolute structures of several related natural products. []
Relevance: (+)-Remirol shares the core 2,3-dihydrobenzofuran structure with 2,3-Dihydrobenzofuran-4-carbaldehyde. The key difference lies in the substitution at the 2-position of the dihydrobenzofuran ring, where remirol features an isopropenyl group, and the target compound has a carbaldehyde substituent. []
(+)-Remiridiol ((+)-1b)
Compound Description: (+)-Remiridiol is another naturally occurring chiral 2-isopropenyl-2,3-dihydrobenzofuran, structurally similar to (+)-remirol. []
Relevance: Like (+)-remirol, (+)-remiridiol possesses the core 2,3-dihydrobenzofuran structure. It differs from 2,3-Dihydrobenzofuran-4-carbaldehyde due to the isopropenyl substituent at the 2-position, compared to the carbaldehyde group in the target compound. []
(+)-Angenomalin (2)
Compound Description: (+)-Angenomalin is a naturally occurring chiral 2-isopropenyl-2,3-dihydrobenzofuran, structurally related to (+)-remirol and (+)-remiridiol. []
Relevance: Similar to the previous two compounds, (+)-Angenomalin shares the 2,3-dihydrobenzofuran core with 2,3-Dihydrobenzofuran-4-carbaldehyde. The structural variation arises from the presence of an isopropenyl group at the 2-position in (+)-Angenomalin instead of the carbaldehyde group found in the target compound. []
(+)-Isoangenomalin (3)
Compound Description: (+)-Isoangenomalin is another naturally occurring chiral 2-isopropenyl-2,3-dihydrobenzofuran with structural similarities to the previously mentioned compounds. []
Relevance: (+)-Isoangenomalin also possesses the core 2,3-dihydrobenzofuran structure. The structural difference compared to 2,3-Dihydrobenzofuran-4-carbaldehyde arises from the isopropenyl substituent at the 2-position in (+)-Isoangenomalin, in contrast to the carbaldehyde group present in the target compound. []
Compound Description: This compound is a synthetic 2-isopropenyl-2,3-dihydrobenzofuran used as a key intermediate in the chiral synthesis of naturally occurring 2-isopropenyl-2,3-dihydrobenzofurans. []
Relevance: 2-Isopropenyl-4,6-dimethoxy-2,3-dihydrobenzofuran shares the 2,3-dihydrobenzofuran core with 2,3-Dihydrobenzofuran-4-carbaldehyde and possesses an isopropenyl group at the 2-position. The distinction lies in the presence of two methoxy substituents at the 4- and 6- positions, which are absent in the target compound. []
Compound Description: This compound is another synthetic 2-isopropenyl-2,3-dihydrobenzofuran employed as a crucial intermediate in the synthesis of (+)-angenomalin. []
Compound Description: This compound is a synthetic 2-isopropenyl-2,3-dihydrobenzofuran used as an important intermediate in the synthesis of (+)-isoangenomalin. []
Compound Description: This class of compounds represents a series of synthetic 2,3-dihydrobenzofuran derivatives synthesized through a green chemistry approach. []
Compound Description: This group represents a series of synthetic chalcones synthesized using 2,3-dihydrobenzofuran-5-carbaldehyde as a starting material. []
Relevance: These derivatives are structurally related to 2,3-Dihydrobenzofuran-4-carbaldehyde through the shared 2,3-dihydrobenzofuran core. The key distinction lies in the presence of a prop-2-en-1-one moiety at the 5-position, connected by a trans double bond, and a variable aryl group attached to the ketone. This extended structure differentiates them from the simpler 2,3-Dihydrobenzofuran-4-carbaldehyde. []
Compound Description: This compound is a newly identified natural product isolated from a fungus found in the Chilean Atacama Desert. It belongs to the radstrictin family of compounds. []
Relevance: While this compound shares the core 2,3-dihydrobenzofuran structure with 2,3-Dihydrobenzofuran-4-carbaldehyde, it exhibits significant differences in substitution. The presence of a methyl group at the 6-position, a hydroxy group at the 4-position, a 2-hydroxypropan-2-yl substituent at the 2-position, and a methyl carboxylate group at the 5-position distinguishes it from the simpler structure of the target compound. []
2,3-Dihydroquinazolin-4(1H)-ones
Compound Description: This class of compounds represents a series of synthesized heterocyclic compounds investigated for their antioxidant, α-glucosidase inhibitory, antidiabetic, and antioxidant activities. []
Relevance: Although not directly containing the dihydrobenzofuran core, these compounds are considered structurally related to 2,3-Dihydrobenzofuran-4-carbaldehyde due to their shared features of a fused aromatic ring system and an aldehyde group incorporated into the heterocycle. The presence of a pyrazole ring fused to the quinazolinone core further distinguishes these compounds from the target structure. []
4-Hydroxy-alpha-benzopyrones
Compound Description: This group comprises a class of naturally occurring compounds that can be photochemically converted into 2-hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carboxamides and 2-hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carboxylates. []
Relevance: While not directly containing the dihydrobenzofuran core, 4-hydroxy-alpha-benzopyrones are considered structurally related to 2,3-Dihydrobenzofuran-4-carbaldehyde due to their ability to be transformed into 2,3-dihydrobenzofuran derivatives. This transformation highlights the potential synthetic relationship between the two compound classes. []
Compound Description: This group represents a class of 2,3-dihydrobenzofuran derivatives synthesized through a green photochemical transformation from 4-hydroxy-alpha-benzopyrones. []
Compound Description: This compound represents a lead compound in the development of poly(ADP-ribose) polymerase (PARP) inhibitors. It exhibits moderate PARP-1 inhibitory activity. []
Relevance: (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-7-carboxamide shares the core 2,3-dihydrobenzofuran structure with 2,3-Dihydrobenzofuran-4-carbaldehyde. The key differences lie in the presence of a carboxamide group at the 7-position, a carbonyl group at the 3-position, and a benzylidene substituent at the 2-position, which are absent in the target compound. []
2,3-Dihydrobenzofuran-7-carboxamide derivatives
Compound Description: This group represents a series of synthetic derivatives based on the 2,3-dihydrobenzofuran-7-carboxamide core, investigated as potential PARP-1 inhibitors. [, ]
Compound Description: This group represents another series of synthetic derivatives based on the 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide core, also explored as potential PARP-1 inhibitors. []
Relevance: These derivatives, while sharing the 2,3-dihydrobenzofuran core with 2,3-Dihydrobenzofuran-4-carbaldehyde, differ significantly in their substitution pattern. They feature a carboxamide group at the 7-position, a carbonyl group at the 3-position, and modifications at the 2-position, which are absent in the target compound. []
2,3-Dihydrobenzofuran analogues of hallucinogenic phenethylamines
Compound Description: This group comprises a series of synthetic analogues of hallucinogenic amphetamines, specifically designed by incorporating a 2,3-dihydrobenzofuran moiety. [, ]
4-(2-Hydroxyphenyl)-5,5-diaryl-γ-butyrolactones
Compound Description: This group represents a class of synthetic compounds generated via electroreductive coupling of coumarins with benzophenones. []
Relevance: While not directly containing the dihydrobenzofuran core, these compounds are structurally related to 2,3-Dihydrobenzofuran-4-carbaldehyde because they can be further transformed into 2-(2,2-diaryl-2,3-dihydrobenzofuran-3-yl)acetic acids. This transformation highlights a potential synthetic connection between the two compound classes. []
Compound Description: This group represents a class of 2,3-dihydrobenzofuran derivatives synthesized from 4-(2-hydroxyphenyl)-5,5-diaryl-γ-butyrolactones. []
4-(Diarylmethyl)coumarins
Compound Description: This group comprises a class of coumarin derivatives synthesized through the dehydration of 4-(2-hydroxyphenyl)-5,5-diaryl-γ-butyrolactones. []
Relevance: While not containing the dihydrobenzofuran core, these coumarin derivatives are considered structurally related to 2,3-Dihydrobenzofuran-4-carbaldehyde because they share a common starting material and reaction pathway with 2-(2,2-diaryl-2,3-dihydrobenzofuran-3-yl)acetic acids. This synthetic relationship suggests a potential connection between the coumarin and dihydrobenzofuran classes. []
Compound Description: DFOC is a novel synthesized compound containing a 2,3-dihydrobenzofuran moiety. It has been characterized using various spectroscopic methods and computationally investigated using DFT calculations. []
Compound Description: This compound is a synthesized molecule containing a 2,3-dihydrobenzofuran moiety. It has been characterized using various spectroscopic methods, and its crystal structure has been determined by X-ray diffraction analysis. It shows moderate herbicidal and fungicidal activities. []
Hydrazone derivatives of 2-(2,3-dihydrobenzofuran-5-yl)acetic acid
Compound Description: This group represents a series of synthetic hydrazone derivatives derived from 2-(2,3-dihydrobenzofuran-5-yl)acetic acid, designed and synthesized for their potential antibacterial activity. []
Relevance: These hydrazone derivatives share the core 2,3-dihydrobenzofuran structure with 2,3-Dihydrobenzofuran-4-carbaldehyde. The key structural difference lies in the presence of an acetic acid hydrazide moiety at the 5-position of the dihydrobenzofuran ring, which is further modified by condensation with various aromatic aldehydes to generate the hydrazone derivatives. These modifications are absent in the simpler 2,3-Dihydrobenzofuran-4-carbaldehyde molecule. []
6-(2-Aminopropyl)-5-methoxy-2,3-dihydrobenzofuran and 6-(2-Aminopropyl)-5-methoxy-2-methyl-2,3-dihydrobenzofuran
Compound Description: These two compounds are synthetic analogues of the hallucinogenic agent 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM). They were synthesized and tested for their ability to generalize to the discriminative stimulus effects of LSD in rats. []
Relevance: These analogues are structurally related to 2,3-Dihydrobenzofuran-4-carbaldehyde by the presence of the 2,3-dihydrobenzofuran core. The key difference lies in the presence of a 2-aminopropyl side chain at the 6-position, whereas the target compound has a carbaldehyde group at the 4-position. Additionally, one of the analogues has a methyl substituent at the 2-position of the dihydrobenzofuran ring. []
Compound Description: These two groups of compounds represent intermediates in the enantioselective synthesis of 2-Aryl-6-methoxy-2,3-dihydrobenzofuran-5-ols and pterocarpans. [, ]
Relevance: While not directly containing the dihydrobenzofuran core, these bicyclic compounds are structurally related to 2,3-Dihydrobenzofuran-4-carbaldehyde as they serve as precursors in the synthesis of dihydrobenzofuran derivatives. This synthetic relationship highlights a potential connection between these bicyclic structures and the formation of dihydrobenzofurans. [, ]
2-Aryl-6-methoxy-2,3-dihydrobenzofuran-5-ols
Compound Description: This group of compounds represents a class of 2,3-dihydrobenzofuran derivatives synthesized enantioselectively through the rearrangement of 8-Aryl-3-methoxybicyclo[4.2.0]oct-3-en-2,5-diones. [, ]
Pterocarpans
Compound Description: Pterocarpans are a class of naturally occurring isoflavonoids containing a 2,3-dihydrobenzofuran moiety as part of their core structure. [, ]
3-Methyl-2,3-dihydrobenzofuran-2-ols
Compound Description: This group of compounds represents a class of 2,3-dihydrobenzofuran derivatives synthesized through a reductive cyclization of α-(2-hydroxyphenyl)ethyl lactates. []
2-Methylene-2,3-dihydrobenzofuran-3-ols
Compound Description: This group represents a class of 2,3-dihydrobenzofuran derivatives synthesized via a palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols. []
2-Hydroxymethylbenzofurans
Compound Description: This group represents a class of benzofuran derivatives synthesized from 2-methylene-2,3-dihydrobenzofuran-3-ols via acid-catalyzed allylic isomerization. []
Relevance: While not containing the dihydrobenzofuran core, these benzofuran derivatives are considered structurally related to 2,3-Dihydrobenzofuran-4-carbaldehyde as they are easily synthesized from 2-methylene-2,3-dihydrobenzofuran-3-ols, which are closely related to the target compound. This synthetic connection highlights the potential relationship between these two classes of compounds. []
2-Methoxymethylbenzofurans
Compound Description: This group represents another class of benzofuran derivatives synthesized from 2-methylene-2,3-dihydrobenzofuran-3-ols via allylic nucleophilic substitution. []
Relevance: Like 2-hydroxymethylbenzofurans, these benzofuran derivatives are structurally related to 2,3-Dihydrobenzofuran-4-carbaldehyde through their synthetic relationship with 2-methylene-2,3-dihydrobenzofuran-3-ols, which are closely related to the target compound. []
Compound Description: This group represents a class of 2,3-dihydrobenzofuran derivatives synthesized from flavanones via hypervalent iodine oxidation. []
2,3-Dimethylene-2,3-dihydrobenzofuran
Compound Description: This compound is a reactive intermediate generated from the flash vacuum pyrolysis of (2-methyl-3-benzofuryl)methyl benzoate. It readily dimerizes to form more stable compounds. []
Relevance: 2,3-Dimethylene-2,3-dihydrobenzofuran shares the core 2,3-dihydrobenzofuran structure with 2,3-Dihydrobenzofuran-4-carbaldehyde. The key difference lies in the presence of two methylene groups at the 2- and 3-positions, which are absent in the target compound. []
2-(4-Hydroxyphenyl)benzo[b]furan and 2,3-dihydro-2-(4-hydroxyphenyl)benzo[b]furan
Compound Description: These two compounds are products of the oxidation of 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethane with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). []
Relevance: 2-(4-Hydroxyphenyl)benzo[b]furan, a benzofuran derivative, is considered structurally related to 2,3-Dihydrobenzofuran-4-carbaldehyde due to the presence of the benzofuran core, which can be considered as a dehydrogenated form of dihydrobenzofuran. On the other hand, 2,3-dihydro-2-(4-hydroxyphenyl)benzo[b]furan shares the core 2,3-dihydrobenzofuran structure with the target compound but differs in the substitution pattern, featuring a 4-hydroxyphenyl group at the 2-position, which is absent in 2,3-Dihydrobenzofuran-4-carbaldehyde. []
2,3-dihydrobenzofuran-3-ylacetic acids
Compound Description: This group represents a class of 2,3-dihydrobenzofuran derivatives synthesized through an electrochemical aryl radical cyclization-carboxylation sequence of 2-allyloxybromobenzenes. []
4-Amino-2,3-dihydrobenzofuran
Compound Description: This compound is a synthetic 2,3-dihydrobenzofuran derivative. A new practical synthesis for this compound has been reported. []
Relevance: 4-Amino-2,3-dihydrobenzofuran shares the core 2,3-dihydrobenzofuran structure with 2,3-Dihydrobenzofuran-4-carbaldehyde. The key difference lies in the presence of an amino group at the 4-position, whereas the target compound has a carbaldehyde group at the same position. []
4-Vinyl-2,3-dihydrobenzofuran
Compound Description: This compound is a synthetic 2,3-dihydrobenzofuran derivative. A practical pilot-scale synthesis for this compound has been developed. []
Relevance: 4-Vinyl-2,3-dihydrobenzofuran shares the core 2,3-dihydrobenzofuran structure with 2,3-Dihydrobenzofuran-4-carbaldehyde. The key difference lies in the presence of a vinyl group at the 4-position, whereas the target compound has a carbaldehyde group at the same position. []
Compound Description: This group represents a series of synthetic 2,3-dihydrobenzofuran derivatives investigated for their analgesic, spinal reflex depressing, and adrenergic α-blocking effects. They are structurally similar to the drug Quiloflex. []
6,7-Dichloro-4-nitro-, 6,7-dichloro-4-sulfamoyl- and 6,7-dichloro-4-acyl-2,3-dihydrobenzofuran-2-carboxylic acids
Compound Description: This group represents a series of synthetic 2,3-dihydrobenzofuran derivatives investigated for their diuretic, saluretic, and uricosuric activities. []
Compound Description: This compound is a new lipophilic substituted benzamide that has been investigated for its pharmacokinetic properties in comparison to sulpiride. []
Compound Description: This group represents a series of synthetic derivatives based on the N-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)amide core, investigated as potential acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors for lowering serum cholesterol. []
Compound Description: This group represents a class of 2,3-dihydrobenzofuran derivatives synthesized enantioselectively through a rhodium-catalyzed intramolecular C-H insertion reaction. []
Relevance: These derivatives share the core 2,3-dihydrobenzofuran structure with 2,3-Dihydrobenzofuran-4-carbaldehyde. The key differences lie in the presence of a carboxylic acid ester group at the 3-position and an aryl group at the 2-position, while the target compound has a carbaldehyde group at the 4-position and lacks substituents at the 2- and 3-positions. []
Compound Description: This compound is a synthetic 2,3-dihydrobenzofuran derivative synthesized and evaluated for its insecticidal, fungicidal, and herbicidal activities. []
Compound Description: This compound is a synthetic 2,3-dihydrobenzofuran derivative synthesized from rotenone and characterized by spectroscopic methods and X-ray crystallography. []
4-Hydroxyethyl-2,3-dihydrobenzofuran
Compound Description: This compound is a synthetic 2,3-dihydrobenzofuran derivative for which a practical synthesis has been reported. []
Relevance: 4-Hydroxyethyl-2,3-dihydrobenzofuran shares the core 2,3-dihydrobenzofuran structure with 2,3-Dihydrobenzofuran-4-carbaldehyde. The key difference lies in the presence of a 2-hydroxyethyl group at the 4-position, whereas the target compound has a carbaldehyde group at the same position. []
2-(Thiomethyl)benzofurans
Compound Description: This group of compounds represents benzofuran derivatives synthesized from 2-methylene-2,3-dihydrobenzofuran-3-ols through an allylic substitution reaction with thiol derivatives. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.